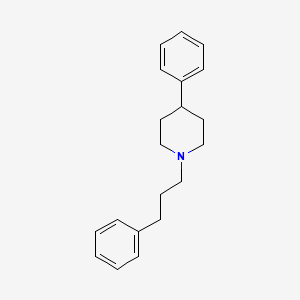

4-Phenyl-1-(3-phenylpropyl)piperidine

Descripción

Propiedades

Número CAS |

136534-52-6 |

|---|---|

Fórmula molecular |

C20H25N |

Peso molecular |

279.4 g/mol |

Nombre IUPAC |

4-phenyl-1-(3-phenylpropyl)piperidine |

InChI |

InChI=1S/C20H25N/c1-3-8-18(9-4-1)10-7-15-21-16-13-20(14-17-21)19-11-5-2-6-12-19/h1-6,8-9,11-12,20H,7,10,13-17H2 |

Clave InChI |

NICAAVHYYGSEJF-UHFFFAOYSA-N |

SMILES canónico |

C1CN(CCC1C2=CC=CC=C2)CCCC3=CC=CC=C3 |

Origen del producto |

United States |

Métodos De Preparación

Nucleophilic Substitution with 3-Phenylpropyl Halides

A foundational approach involves the alkylation of 4-phenylpiperidine using 3-phenylpropyl halides (e.g., bromide or chloride). In US2914532, this reaction is conducted in n-butanol under reflux conditions (100–120°C) with sodium carbonate as a base to neutralize hydrogen halide byproducts. The piperidine nitrogen acts as a nucleophile, displacing the halide to form the target compound. Typical reaction durations range from 12 to 24 hours, with yields averaging 60–75% after purification via ether recrystallization.

Optimization Insights :

- Solvent Choice : Polar aprotic solvents like chloroform or n-butanol enhance reaction rates by stabilizing transition states.

- Base Selection : Anhydrous sodium carbonate minimizes side reactions compared to stronger bases like sodium hydroxide, which may degrade sensitive intermediates.

Reductive Amination of Ketone Intermediates

Formation of 1-(3-Oxo-3-phenylpropyl)-4-phenyl-4-piperidinol

US3217009A details the synthesis of 1-(3-oxo-3-phenylpropyl)-4-phenyl-4-piperidinol via condensation of 4-phenyl-4-piperidinol hydrochloride with acetophenone and paraformaldehyde. Heating at 70–150°C in toluene facilitates imine formation, followed by reduction using sodium borohydride or catalytic hydrogenation to yield the secondary amine.

Reaction Conditions :

Acylation and Oximino Derivative Formation

Subsequent acylation with propionyl chloride in chloroform at room temperature introduces the propionoxy group, yielding 4-propionoxy-4-phenyl-1-(3-phenylpropyl)piperidine. Oximino derivatives, useful for analytical identification, are synthesized by treating the ketone intermediate with hydroxylamine hydrochloride in ethanol, achieving 70–80% conversion.

Grignard Reagent-Mediated Alkylation

Use of 4-Bromo-2,2-diphenylbutanenitrile

A Europe PMC study outlines the reaction of 4-bromo-2,2-diphenylbutanenitrile with 4-phenylpiperidine in the presence of a palladium catalyst. This cross-coupling proceeds via a nucleophilic substitution mechanism, with triethylamine as a base to sequester HBr. The reaction achieves 65% yield after 12 hours at 80°C in dimethylformamide (DMF).

Catalytic Considerations :

- Palladium Catalysts : Pd(PPh₃)₄ facilitates oxidative addition, critical for C–N bond formation.

- Solvent Effects : DMF’s high polarity stabilizes charged intermediates, though post-reaction purification requires column chromatography due to residual catalyst.

Multi-Step Synthesis via Intermediate Isolation

Hydrochloride Salt Formation

US3217009A describes isolating intermediates as hydrochloride salts to improve stability. For example, 1-(3-oxo-3-phenylpropyl)-4-phenyl-4-piperidinol hydrochloride is treated with propionyl chloride in chloroform, followed by alkaline extraction to yield the free base.

Purification Protocol :

Benzoylation for Enhanced Pharmacological Activity

US5364867 introduces a benzoyl derivative via Friedel-Crafts acylation of 4-phenylpiperidine with benzoyl chloride in dichloromethane. Aluminum chloride catalyzes the reaction at 0°C, achieving 55% yield. Subsequent alkylation with 3-phenylpropyl bromide under phase-transfer conditions (tetrabutylammonium bromide) completes the synthesis.

Comparative Analysis of Synthetic Routes

Key Observations :

- Alkylation methods prioritize simplicity but require rigorous purification.

- Reductive amination offers higher yields but involves toxic reagents (e.g., NaBH₄).

- Transition metal catalysis enables regioselectivity but increases cost.

Análisis De Reacciones Químicas

Types of Reactions

4-Phenyl-1-(3-phenylpropyl)piperidine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into its corresponding amine.

Common Reagents and Conditions

Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.

Reduction: Hydrogen gas with palladium on carbon as a catalyst.

Substitution: Alkyl halides or sulfonates in the presence of a base like sodium hydride.

Major Products Formed

Oxidation: Ketones or carboxylic acids.

Reduction: Amines.

Substitution: Alkylated or sulfonated derivatives.

Aplicaciones Científicas De Investigación

4-Phenyl-1-(3-phenylpropyl)piperidine has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential interactions with biological receptors and enzymes.

Medicine: Investigated for its potential as a pharmacological agent, particularly in the development of analgesics and other therapeutic compounds.

Industry: Utilized in the production of specialty chemicals and materials.

Mecanismo De Acción

The mechanism of action of 4-Phenyl-1-(3-phenylpropyl)piperidine involves its interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing physiological processes. The exact pathways and molecular interactions depend on the specific application and context of use .

Comparación Con Compuestos Similares

Sigma-1 Receptor Ligands

Dopamine Transporter (DAT) Inhibitors

GBR 12935 Analogues :

Structural modifications of 4-[2-(diphenylmethoxy)ethyl]-1-(3-phenylpropyl)piperidine (compound 322a) revealed that the 3-phenylpropyl group enhances DAT affinity (IC₅₀ = 13.8 nM in thiophene-substituted analogues) . However, replacing the phenylpropyl group with unsaturated chains (e.g., allyl or propargyl) reduced DAT selectivity, emphasizing the importance of the phenylpropyl moiety in maintaining optimal steric and electronic interactions .

Nicotinic Acetylcholine Receptor (nAChR) Modulators

IB-10 vs. COB-3 :

- IB-10 (3-phenylpropyl-substituted): Exhibits moderate nAChR potency (IC₅₀ = 10.2 μM) but significant off-target effects (≥90% non-nAChR actions) .

- COB-3 (small alkyl-substituted): Shows 14-fold higher potency (IC₅₀ = 0.73 μM) and eliminates non-nAChR effects, indicating that bulky substituents like 3-phenylpropyl may hinder receptor specificity .

NMDA Receptor Antagonists

Ifenprodil and SL 82.0715: These piperidine-based NMDA antagonists feature fluorophenyl and chlorophenyl substituents. Ifenprodil (IC₅₀ = 0.4 μM in cerebellar cGMP assays) demonstrates noncompetitive antagonism distinct from 4-Phenyl-1-(3-phenylpropyl)piperidine, highlighting how aromatic substituent positioning dictates receptor engagement .

Key Structure-Activity Relationship (SAR) Findings

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 4-Phenyl-1-(3-phenylpropyl)piperidine to achieve high purity and yield?

- Methodological Answer :

- Reaction Parameters : Use anhydrous solvents (e.g., dichloromethane) and controlled temperature to minimize side reactions. Adjust stoichiometric ratios of precursors (e.g., piperidine derivatives and phenylpropyl reactants) based on kinetic studies .

- Purification : Employ column chromatography with silica gel and gradient elution (hexane/ethyl acetate) to isolate the target compound. Validate purity via HPLC (≥99%) and characterize using H/C NMR .

- Yield Optimization : Perform fractional distillation for intermediates and monitor reaction progress via TLC to terminate reactions at peak conversion .

Q. What spectroscopic and chromatographic techniques are critical for characterizing this compound?

- Methodological Answer :

- Structural Confirmation : Use high-resolution mass spectrometry (HRMS) to confirm molecular weight (e.g., [M+H] peaks). Cross-validate with IR spectroscopy for functional groups (e.g., piperidine ring vibrations) .

- Purity Assessment : Combine reverse-phase HPLC with UV detection (λ = 254 nm) and GC-MS for volatile impurities. Compare retention times against NIST reference data .

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for synthesis steps involving volatile reagents .

- Emergency Response : For spills, neutralize with inert absorbents (e.g., vermiculite) and dispose via hazardous waste protocols. For exposure, follow WHO guidelines for eye irrigation (0.9% saline) and skin decontamination (soap/water) .

Advanced Research Questions

Q. How can computational methods predict the reactivity of this compound in novel reaction pathways?

- Methodological Answer :

- Quantum Chemical Calculations : Use density functional theory (DFT) at the B3LYP/6-31G* level to model transition states and activation energies. Software like Gaussian or ORCA can simulate nucleophilic substitution pathways .

- Reaction Path Search : Apply the AFIR (Artificial Force Induced Reaction) method to identify low-energy intermediates. Validate predictions with experimental kinetic data (e.g., Arrhenius plots) .

Q. What strategies resolve contradictions between experimental binding affinities and computational docking results for this compound in receptor studies?

- Methodological Answer :

- Multi-Scale Modeling : Combine molecular dynamics (MD) simulations (AMBER or GROMACS) with experimental surface plasmon resonance (SPR) data. Account for solvent effects and protein flexibility in docking (AutoDock Vina) .

- Statistical Validation : Use Bayesian inference to reconcile discrepancies. For example, apply the Akaike Information Criterion (AIC) to compare force fields or ligand conformers .

Q. How do researchers design experiments to assess the compound’s stability under varying pH and temperature conditions?

- Methodological Answer :

- Stress Testing : Incubate samples in buffers (pH 1–13) at 40–80°C for 24–72 hours. Monitor degradation via UPLC-MS and identify byproducts using MS/MS fragmentation patterns .

- Kinetic Modeling : Apply the Eyring equation to calculate activation energy () for decomposition. Use Arrhenius plots to extrapolate shelf-life under standard storage conditions .

Q. What methodologies integrate high-throughput screening (HTS) with machine learning to optimize reaction conditions for derivatives of this compound?

- Methodological Answer :

- Automated Experimentation : Use robotic liquid handlers (e.g., Chemspeed) to test 100+ conditions (solvent, catalyst, temperature) in parallel. Feed data into neural networks (TensorFlow/PyTorch) to predict optimal yields .

- Feature Engineering : Train models on descriptors like Hammett constants, steric parameters, and solvent polarity indices. Validate with leave-one-out cross-validation (LOOCV) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.